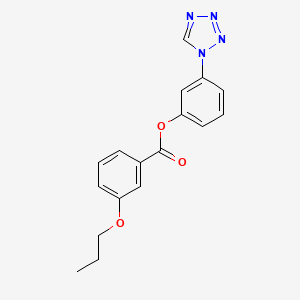
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 3-propoxybenzoic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenyl tetrazole intermediate can then be reacted with 3-propoxybenzoic acid under esterification conditions, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives or other substituted products.
科学的研究の応用
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological targets in a similar manner. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. The propoxy group provides a balance between hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
特性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC名 |
[3-(tetrazol-1-yl)phenyl] 3-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-9-23-15-7-3-5-13(10-15)17(22)24-16-8-4-6-14(11-16)21-12-18-19-20-21/h3-8,10-12H,2,9H2,1H3 |
InChIキー |
ABWVUXSJEURBBG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


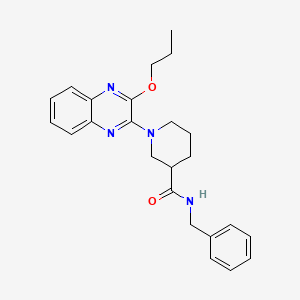
![8-(furan-2-yl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14981477.png)
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14981478.png)
![Ethyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B14981484.png)
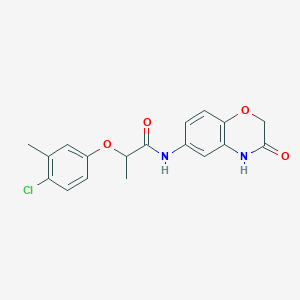
![N-(4-butylphenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14981491.png)
![7-(3,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981493.png)
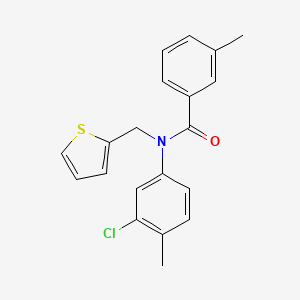
![(4-ethoxyphenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B14981511.png)
![2-(2,6-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14981520.png)
![N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14981526.png)
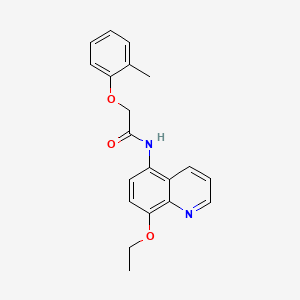
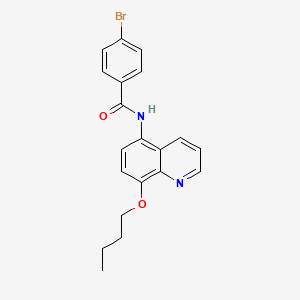
![2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B14981550.png)
